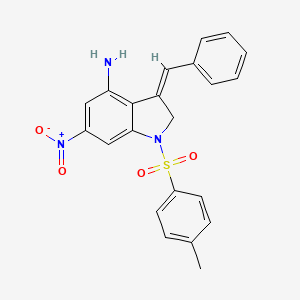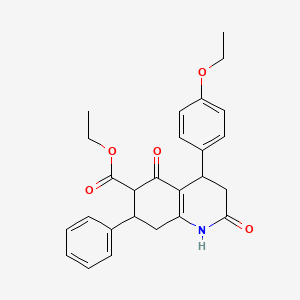
N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Vue d'ensemble
Description
N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE: is a complex organic compound with a unique structure that includes methoxyphenyl, methylthio, and dioxo-dihydroanthracene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes a Friedel-Crafts acylation to introduce the dioxo groups at the 9 and 10 positions.
Introduction of the Methylthio Group: The intermediate product is then reacted with a methylthiolating agent under controlled conditions to introduce the methylthio group.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the anthracene derivative through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its anti-cancer and anti-inflammatory properties.
Industry:
- Used in the development of advanced materials with specific electronic or optical properties.
- Potential applications in the field of organic photovoltaics and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The dioxo-dihydroanthracene core provides a rigid scaffold that enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- N-(2-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
- 2-[(5-formyl-2-methoxyphenyl)methylthio]-3-pyridinecarboxylic acid
- Benzenamine, N-[(2-methoxyphenyl)methylene]
Comparison:
- This compound stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties.
- 2-[(5-formyl-2-methoxyphenyl)methylthio]-3-pyridinecarboxylic acid has a similar methoxyphenyl and methylthio group but differs in the core structure, leading to different reactivity and applications.
- Benzenamine, N-[(2-methoxyphenyl)methylene] shares the methoxyphenyl group but lacks the complex anthracene core, resulting in different chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-28-18-10-6-5-9-17(18)24-23(27)16-12-11-15-19(22(16)29-2)21(26)14-8-4-3-7-13(14)20(15)25/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAGMPICVFVBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4315714.png)
![3-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315720.png)
![4'-(4-chlorophenyl)-3''-(4-methoxybenzyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4315728.png)
![4'-(4-chlorophenyl)-5-fluoro-3''-(4-methoxybenzyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4315734.png)
![3-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315740.png)

![9-(1-adamantyl)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4315750.png)
![3-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4315751.png)
![6-METHYL-4-(3-METHYLTHIOPHEN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4315763.png)

![3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4315798.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4315808.png)
![4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID](/img/structure/B4315816.png)
![2-[(6-ETHOXY-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE](/img/structure/B4315820.png)
